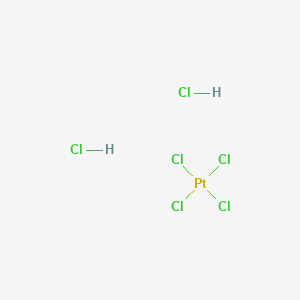

Chloroplatinic acid crystal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloroplatinic acid, also known as hexachloroplatinic acid, is a reddish-brown, light-sensitive crystal . It is used to make platinum photographic prints, indelible ink, and mirrors. It is also used for platinizing glass, porcelain, and pumice stone .

Synthesis Analysis

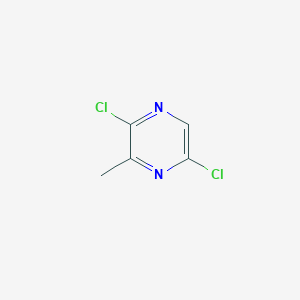

Chloroplatinic acid is produced by dissolving platinum in aqua regia . The chemical reaction is as follows: Pt + 4HNO3 + 6HCl → H2PtCl6 + 4NO2 + 4H2O . The resulting orange/red solution can be evaporated to produce brownish-red crystals .Molecular Structure Analysis

The molecular formula of Chloroplatinic acid is H2PtCl6 . Its average mass is 409.818 Da and its monoisotopic mass is 406.793579 Da .Chemical Reactions Analysis

When heated, hexachloroplatinic acid decomposes to platinum (IV) chloride . The reaction is as follows: (H3O)2PtCl6·nH2O → PtCl4 + 2 HCl + (n + 2) H2O .Physical And Chemical Properties Analysis

Chloroplatinic acid is a reddish-brown solid that is highly soluble in water . It has a melting point of 60 °C , and it decomposes upon reaching its boiling point . The density of Chloroplatinic acid is 2.431 g/cm^3 .Applications De Recherche Scientifique

1. Catalysis and Microcenter Production

Chloroplatinic acid can be incorporated into the structure of phospho-12-tungstic acid crystals without altering their primary structure. This process results in the production of highly dispersed Pt microcenters within the crystal structure, which are useful in catalysis applications (Kulesza et al., 1998).

2. Graphene Film Modification

Chloroplatinic acid is used to modify the grain boundaries of graphene films, enhancing their electrical properties. This modification occurs only on the edge of the graphene layer in contact with the substrate, improving the performance of the graphene films (Chen et al., 2014).

3. Cross-Linking Catalyst in Polymer Chemistry

In polymer chemistry, chloroplatinic acid acts as a catalyst to enhance hydrosilylation in the cross-linking of polycarbosilane/divinylbenzene. The effectiveness of chloroplatinic acid as a catalyst depends on the amount used, reaction temperature, and molecular mass (Zhaohui, 2004).

4. Co-ordination Chemistry

Chloroplatinic acid undergoes extensive hydrolysis, forming various Pt complexes in solution. Its co-ordination chemistry is crucial in understanding the behavior of Pt in different conditions, which is important for catalytic applications (Spieker et al., 2002).

5. Platinum Particle Synthesis

Chloroplatinic acid is used in the synthesis of small platinum particles. The size and morphology of these particles can be controlled by varying the conditions of the reduction process, and these particles have applications in various chemical processes (Rheenen et al., 1987).

6. Platinum Catalysts Preparation

Chloroplatinic acid plays a role in the preparation of colloidal platinum catalysts. It's reduced in the presence of surfactants to produce dispersions of platinum that are highly active catalysts for hydrogenation processes (Toshima et al., 1985).

7. Catalyst in Chemical Reactions

Chloroplatinic acid catalyzes various chemical reactions, such as the hydrosilylation of acetylenes and olefin addition, demonstrating its versatility as a catalyst in organic synthesis (Son et al., 1996).

8. Facetting and Roughening of Platinum Electrodes

Chloroplatinic acid is used in creating preferred crystallographic orientations and roughness in platinum electrodes, which is significant for electrochemical applications (Egli et al., 1993).

Mécanisme D'action

Safety and Hazards

Chloroplatinic acid is corrosive to metals and is fatal if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes damage to organs through prolonged or repeated exposure .

Orientations Futures

Chloroplatinic acid is an important commercial source of platinum, usually as an aqueous solution . It has been used in the synthesis and characterization of nanostructured platinum coated titanium as electrode material . It has also been used in the preparation of wide-gap, fine cerium dioxide crystals (CeO2, d = 8.1 nm), to support Pt nanoparticles as electrocatalysts for ethanol oxidation . These applications suggest promising future directions for the use of Chloroplatinic acid.

Propriétés

IUPAC Name |

tetrachloroplatinum;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFHNZZOZWQQPA-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl.Cl.Cl[Pt](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroplatinic acid crystal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)

![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)